molecular formula C9H15NO2 B1525178 3-Azetidinyl cyclopentanecarboxylate CAS No. 1220021-42-0

3-Azetidinyl cyclopentanecarboxylate

Cat. No.: B1525178
CAS No.: 1220021-42-0
M. Wt: 169.22 g/mol
InChI Key: VEAXGKRNRSXBSC-UHFFFAOYSA-N
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Description

3-Azetidinyl cyclopentanecarboxylate is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 mol/g . It is categorized as an intermediate .


Synthesis Analysis

Azetidines, including this compound, can be synthesized through various methods. One of the most important developments in recent years includes the invention of new [2+2] cycloaddition reactions for azetidine synthesis . Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .


Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . For instance, the efficiency of the photorelease reactions of azetidinyl-substituted compounds was found to be 2- to 5-fold higher than the corresponding diethylamino coumarins .

Scientific Research Applications

Polymer Synthesis and Characterization

A new methacrylate monomer, 3-(1-Cyclohexyl)azetidiniyl methacrylate (CyAMA), was synthesized and polymerized to investigate its properties, including thermal stability and antibacterial and antifungal effects. This research demonstrates the potential of azetidinyl derivatives in developing new polymeric materials with desirable properties such as high glass transition temperatures and resistance to microbial growth (Coşkun et al., 2000).

Radioligand Development for PET Imaging

Azetidine derivatives, such as the fluoro derivative of A-85380, have been explored for their binding properties to nicotinic acetylcholine receptors, demonstrating potential as radioligands for positron emission tomography (PET) imaging of central nervous system receptors. This highlights the application of azetidinyl compounds in neuroimaging and the study of neurological disorders (Doll et al., 1999).

Cholesterol Absorption Inhibition

Research into 2-azetidinone derivatives has led to the discovery of potent inhibitors of cholesterol absorption, such as SCH 58235. These compounds are of interest for their potential to lower plasma cholesterol levels, offering a therapeutic approach to managing hypercholesterolemia (Rosenblum et al., 1998).

Anti-inflammatory and Analgesic Agents

The development of azetidin-3-one derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA) opens new avenues for treating pain and inflammation. These inhibitors, like 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate, have shown significant anti-inflammatory effects in animal models, illustrating the therapeutic potential of azetidinyl compounds in this field (Nuzzi et al., 2016).

Antimicrobial and Antitubercular Activity

Azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, demonstrating the potential of these compounds in developing new treatments for bacterial and fungal infections, as well as tuberculosis (Ilango & Arunkumar, 2011).

Mechanism of Action

The reactivity of azetidines is driven by a considerable ring strain . This ring strain provides a highly attractive entry to bond functionalization by N–C bond cleavage .

Safety and Hazards

The specific safety and hazards information for 3-Azetidinyl cyclopentanecarboxylate is not available in the search results. It’s always recommended to refer to the Safety Data Sheets (SDS) for detailed safety and hazard information .

Future Directions

Azetidines have attracted major attention in organic synthesis due to their unique properties . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The use of azetidines as motifs in drug discovery, polymerization, and chiral templates are some of the areas of interest .

Properties

IUPAC Name

azetidin-3-yl cyclopentanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(7-3-1-2-4-7)12-8-5-10-6-8/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAXGKRNRSXBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292013
Record name 3-Azetidinyl cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220021-42-0
Record name 3-Azetidinyl cyclopentanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinyl cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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